Methyl coumarin-3-carboxylate
Overview
Description
Methyl coumarin-3-carboxylate is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their fragrant properties and are widely used in perfumes and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl coumarin-3-carboxylate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction. In this method, salicylaldehyde reacts with diethyl malonate in the presence of a base, such as piperidine, to form the coumarin ring system. The resulting product is then esterified to produce this compound .
Another method involves the cyclization of (E)-ethyl 2-bromo-3-[2-(methoxymethoxy)phenyl]acrylate. This compound is first treated with hydrochloric acid in ethanol, followed by cyclization using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Knoevenagel condensation method due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl coumarin-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form coumarin-3-carboxylic acid.
Reduction: Reduction reactions can convert it into dihydrocoumarin derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups at the 3-position of the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and coumarin-3-carboxylic acid derivatives .
Scientific Research Applications
Methyl coumarin-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a fluorescent probe in biological assays due to its photophysical properties.
Mechanism of Action
The mechanism by which methyl coumarin-3-carboxylate exerts its effects, particularly its anticancer activity, involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit the activity of the CK2 enzyme, which plays a role in cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Methyl coumarin-3-carboxylate can be compared with other coumarin derivatives such as:
Ethyl coumarin-3-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester.
Coumarin-3-carboxylic acid: The carboxylic acid derivative of coumarin.
7-Hydroxy-4-methylcoumarin: A hydroxylated derivative with different photophysical properties.
This compound is unique due to its specific ester group, which influences its reactivity and applications in various fields .
Properties
IUPAC Name |
methyl 2-oxochromene-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-14-10(12)8-6-7-4-2-3-5-9(7)15-11(8)13/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAJARGAUOHFCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2OC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175513 | |
Record name | AI 3-36065 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21259-42-7 | |
Record name | Methyl 2-oxo-2H-1-benzopyran-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21259-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AI 3-36065 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021259427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AI 3-36065 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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